

4-(Prop-2-yn-1-yloxy)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-(Prop-2-yn-1-yloxy)benzaldehyde
Cat. No.:	B1271209

[Get Quote](#)

Technical Guide: 4-(Prop-2-yn-1-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for **4-(Prop-2-yn-1-yloxy)benzaldehyde**, a versatile building block in organic synthesis.

Chemical Properties

4-(Prop-2-yn-1-yloxy)benzaldehyde is a solid organic compound notable for its bifunctional nature, incorporating both an aldehyde and a terminal alkyne. These reactive groups make it a valuable intermediate for the synthesis of more complex molecules through various organic reactions, such as click chemistry.

Table 1: Physicochemical Properties of 4-(Prop-2-yn-1-yloxy)benzaldehyde

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ O ₂	[1][2]
Molecular Weight	160.17 g/mol	[1]
CAS Number	5651-86-5	[2]
Appearance	White to light yellow/orange powder or crystals	[3]
Melting Point	85-86 °C	
Boiling Point	293.2 °C at 760 mmHg (Predicted)	
Density	1.128 g/cm ³ (Predicted)	
Solubility	Soluble in methanol. Soluble in organic solvents such as ethanol and carbon disulfide at room temperature.[3]	
Storage Temperature	Room temperature, under an inert atmosphere.	
Refractive Index	1.573 (Predicted)	
Flash Point	137.4 °C	
Vapor Pressure	0.00175 mmHg at 25°C	

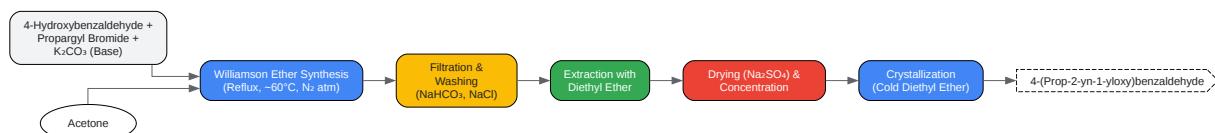
Synthesis

The primary method for the synthesis of **4-(Prop-2-yn-1-yloxy)benzaldehyde** involves the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a propargyl halide in the presence of a base.

Experimental Protocol: Synthesis of **4-(Prop-2-yn-1-yloxy)benzaldehyde**

Materials:

- 4-hydroxybenzaldehyde
- Potassium carbonate (K_2CO_3)
- 3-Bromopropyne (Propargyl bromide)
- Acetone
- Saturated aqueous solution of Sodium Bicarbonate ($NaHCO_3$)
- Saturated aqueous solution of Sodium Chloride ($NaCl$)
- Diethyl ether
- Anhydrous Sodium Sulfate (Na_2SO_4)


Procedure:

- A suspension of 4-hydroxybenzaldehyde (425.8 g) and potassium carbonate (807.6 g) in acetone (2,960 ml) is prepared in a reaction vessel equipped with a stirrer and reflux condenser.
- The mixture is heated to reflux (approximately 60°C) under a nitrogen atmosphere.
- 3-Bromopropyne (502.4 g) is added dropwise to the stirred suspension over a period of 2 hours.
- The reaction mixture is maintained at reflux for an additional 3 hours.
- After the reaction is complete, the mixture is cooled to room temperature.
- The solid potassium carbonate is removed by filtration and washed several times with acetone.
- The filtrate is washed with a saturated aqueous solution of $NaHCO_3$ followed by a saturated aqueous solution of $NaCl$.
- The aqueous phase is extracted with diethyl ether.

- The combined organic extracts are dried over anhydrous Na_2SO_4 , filtered, and then concentrated.
- The resulting solution is cooled in a refrigerator overnight to induce crystallization.
- The crystals of 4-(2-propynyl)benzaldehyde are collected by filtration and washed with cold diethyl ether. This crystallization process can be repeated with the filtrate to increase the yield.

This protocol has been reported to yield the product in high purity (99.9% by gas chromatography) and good yield (83%).

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis of **4-(Prop-2-yn-1-yloxy)benzaldehyde**.

Spectral Data

While specific, detailed spectra for **4-(Prop-2-yn-1-yloxy)benzaldehyde** are not readily available in public databases, the structure has been confirmed by infrared and mass spectroscopic analysis. The expected characteristic signals would include:

- ^1H NMR: Peaks corresponding to the aldehydic proton, aromatic protons, the methylene protons of the propargyl group, and the acetylenic proton.
- ^{13}C NMR: Resonances for the carbonyl carbon, aromatic carbons, the ether-linked methylene carbon, and the two sp-hybridized carbons of the alkyne.

- IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the aldehyde, the C≡C stretch of the alkyne, the ≡C-H stretch, and the C-O-C stretch of the ether linkage.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (160.17 g/mol).

For reference, spectral data for structurally similar compounds like 4-propoxybenzaldehyde are available and can provide an indication of the expected chemical shifts and absorption frequencies.

Reactivity and Applications

The aldehyde functionality of **4-(Prop-2-yn-1-yloxy)benzaldehyde** allows for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines or other C-C bond-forming reactions.

The terminal alkyne group is particularly useful for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This makes the molecule a valuable building block in medicinal chemistry for the synthesis of compound libraries and in materials science for the development of functional polymers.

Safety and Handling

No specific safety data sheet for **4-(Prop-2-yn-1-yloxy)benzaldehyde** was found. However, based on the safety information for the structurally related compound 4-allyloxybenzaldehyde, the following precautions are recommended:

- General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes. Do not breathe dust, mist, vapors, or spray.[\[4\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[4\]](#)
- First Aid:
 - If on skin: Wash with plenty of soap and water.[\[4\]](#)

- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
- Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and store under an inert atmosphere, such as nitrogen.[4]
- Incompatibilities: Avoid strong oxidizing agents.[4]

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways of **4-(Prop-2-yn-1-yloxy)benzaldehyde** itself. Its primary role in a biological context is as a synthetic intermediate for the creation of more complex molecules that may be investigated for their therapeutic potential.

Disclaimer: This document is intended for informational purposes for qualified professionals. The information provided is based on available scientific literature. All laboratory work should be conducted with appropriate safety precautions and under the supervision of trained personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.fr [fishersci.fr]
- To cite this document: BenchChem. [4-(Prop-2-yn-1-yloxy)benzaldehyde chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1271209#4-prop-2-yn-1-yloxy-benzaldehyde-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com